molecular formula C10H7NO8S2 B12004726 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso- CAS No. 2007-19-4

2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso-

Cat. No.: B12004726
CAS No.: 2007-19-4
M. Wt: 333.3 g/mol
InChI Key: MVQXMYZZBIYPMW-UHFFFAOYSA-N
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Description

2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso- (CAS: 525-05-3), commonly known as Nitroso R Salt or disodium 1-nitroso-2-naphthol-3,6-disulfonate, is an aromatic sulfonic acid derivative. Its structure features two sulfonic acid groups at positions 2 and 7, a hydroxyl group at position 3, and a nitroso group at position 4 (Figure 1). This compound is water-soluble and forms stable complexes with transition metals like iron, making it valuable in analytical chemistry .

Properties

IUPAC Name

3-hydroxy-4-nitrosonaphthalene-2,7-disulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO8S2/c12-10-8(21(17,18)19)4-5-3-6(20(14,15)16)1-2-7(5)9(10)11-13/h1-4,12H,(H,14,15,16)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQXMYZZBIYPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO8S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173891
Record name 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso-
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URL https://comptox.epa.gov/dashboard/DTXSID70173891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007-19-4
Record name 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002007194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonation of Naphthalene

Naphthalene undergoes disulfonation with concentrated sulfuric acid under controlled conditions. The reaction typically employs a 1:2.5–3 molar ratio of naphthalene to 98% sulfuric acid, heated to 160–190°C for 5–7 hours. The temperature and sulfuric acid concentration dictate isomer distribution:

  • 170°C favors 2,7-naphthalenedisulfonic acid (31.6% yield) alongside 2,6-isomer (16.0%).

  • Lower temperatures (e.g., 80°C) favor 1,6-naphthalenedisulfonic acid , which can be isomerized to the 2,7-isomer via thermal rearrangement.

Isomer Separation via Acid Concentration Adjustment

Crude reaction mixtures contain multiple isomers, necessitating separation. Key steps include:

  • Dilution with water to adjust sulfuric acid concentration.

  • Crystallization at controlled temperatures.

Sulfuric Acid ConcentrationTemperaturePrecipitated IsomerPurity
68%25°C2,6-isomer83%
45%23°C2,7-isomer97%

The 2,7-isomer is preferentially isolated at lower sulfuric acid concentrations (45–60%) and moderate temperatures (20–30°C). Filtrates from this process can be recycled to enhance yield through isomerization.

Nitrosation at Position 4

The final step introduces the nitroso (-NO) group at position 4 using nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and sulfuric acid.

Reaction Conditions

  • Substrate : 3-hydroxy-2,7-naphthalenedisulfonic acid.

  • Nitrosation Agent : 1.2 equivalents of NaNO₂ in 20–35% sulfuric acid.

  • Temperature : Maintained at 20–40°C to prevent diazotization or over-oxidation.

  • Catalyst : Trace sodium nitrite (0.5–1 mol%) accelerates the reaction.

Mechanistic Insights

Nitrosation proceeds via electrophilic attack of the nitrosonium ion (NO⁺) at the para position relative to the hydroxyl group, favored by the activating effect of the -OH group. The reaction mixture is stirred for 2–3 hours, cooled to 10°C, and filtered to isolate the product.

Purification and Salt Formation

The crude product is converted to its disodium salt for stability and solubility:

  • Neutralization : Treat the acidic product with 2 equivalents of NaOH.

  • Crystallization : Precipitate the disodium salt by adding NaCl or cooling.

  • Recrystallization : Refine using hot water or ethanol-water mixtures.

Final purity exceeds 97% with characteristic yellow crystals and a melting point of 300°C .

Challenges and Optimization Strategies

  • Isomer Control :

    • Use high-purity 2,7-naphthalenedisulfonic acid to minimize byproducts.

    • Recycled filtrates improve yield via isomerization.

  • Nitrosation Side Reactions :

    • Excess HNO₂ leads to diazonium salts; strict stoichiometric control is essential.

    • Low temperatures (≤40°C) suppress decomposition.

  • Scaling Considerations :

    • Continuous reactors enhance mixing and temperature control during sulfonation.

    • Countercurrent extraction improves separation efficiency .

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Analytical Chemistry

One of the prominent applications of 2,7-naphthalenedisulfonic acid, 3-hydroxy-4-nitroso-, is in analytical chemistry, particularly in the quantification of polyphenols in various samples. A study demonstrated the use of iron(II) complexes of this compound for quantifying polyphenolic compounds in medicinal plants. The complex formation allows for enhanced sensitivity and specificity in detection methods, making it a valuable tool for researchers analyzing plant-based materials .

Environmental Chemistry

The compound has been utilized to assess the reduction of iron(III) ions in aqueous solutions. Research indicates that the 3-hydroxy-4-nitroso form can facilitate the reduction process, which is crucial for various environmental applications, including wastewater treatment and remediation strategies. The ability to reduce ferric ions can help in the recovery of metals from contaminated sources .

Dye Manufacturing

In industrial applications, 2,7-naphthalenedisulfonic acid derivatives are used as intermediates in dye manufacturing. The sulfonic acid groups enhance solubility and dyeing properties, making these compounds suitable for textile applications. The synthesis processes often involve the selective separation of isomers from reaction mixtures containing naphthalenedisulfonic acids .

Data Tables

Application AreaSpecific Use
Analytical ChemistryQuantification of polyphenols
Environmental ChemistryReduction of iron(III) ions
Dye ManufacturingIntermediates for dye production

Case Study 1: Polyphenol Quantification

A critical study analyzed the effectiveness of using iron(II)/3-hydroxy-4-nitroso-2,7-naphthalenedisulfonic acid complexes for polyphenol quantification in plant extracts. The results indicated that this method provided a higher accuracy compared to traditional methods due to better complex stability and reactivity .

Case Study 2: Environmental Remediation

In another study focusing on environmental chemistry, researchers investigated the use of this compound for reducing iron(III) ions in contaminated water sources. The findings suggested that the reduction process was efficient under controlled conditions, highlighting its potential application in developing cost-effective remediation techniques for heavy metal removal from wastewater .

Mechanism of Action

The mechanism of action of 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso- involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, while the sulfonic acid groups can enhance the compound’s solubility and reactivity. These properties make it useful in various chemical and biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Analogs: Nitroso-Substituted Naphthalenesulfonic Acids

4-Hydroxy-3-Nitroso-1-Naphthalenesulfonic Acid (CAS: 3682-32-4)
  • Structure : Single sulfonic acid group at position 1, hydroxyl at 4, and nitroso at 3.
  • Applications : Used in dye synthesis and as an intermediate in organic reactions. Differs in solubility and metal-binding selectivity due to fewer sulfonic groups .
3-Hydroxy-4-[(4-Sulfophenyl)Azo]-2,7-Naphthalenedisulfonic Acid (CAS: 5859-12-1)
  • Structure : Similar backbone but includes an azo group (-N=N-) linked to a sulfophenyl substituent.
  • Applications : Functions as a chromogenic reagent for metal detection. The azo group enhances UV-Vis absorbance, improving sensitivity compared to Nitroso R Salt .

Sulfonic Acid Derivatives with Catalytic/Industrial Roles

1,5-Naphthalenedisulfonic Acid (NDSA)
  • Structure : Sulfonic groups at positions 1 and 5; lacks hydroxyl and nitroso substituents.
  • Applications: Effective catalyst in phenol liquefaction reactions. Demonstrates higher thermal stability but lower redox activity than Nitroso R Salt .
Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate (CAS: 842-18-2)
  • Structure : Hydroxyl at position 7, sulfonic groups at 1 and 3.
  • Applications : Used in polymer production and as a surfactant. The absence of a nitroso group limits its use in redox assays .

Azo Dyes and Chromogenic Reagents

3-Hydroxy-4-((1-Hydroxynaphthalen-2-yl)Diazenyl)Naphthalene-1-Sulfonic Acid
  • Synthesis : Derived from 1-naphthol via diazo coupling, similar to Nitroso R Salt .
  • Applications : Forms intense-colored complexes with metals but lacks nitroso-mediated redox activity .
PAQ (3-(2-Pyridylazo)Chromotropic Acid)
  • Structure : Contains pyridyl and azo groups; sulfonic groups at positions 2 and 5.
  • Applications : Selective for transition metals (e.g., cobalt, copper) but requires higher pH for complexation compared to Nitroso R Salt .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents Key Applications Reference
Nitroso R Salt 525-05-3 3-OH, 4-NO, 2,7-SO3H FRAP assays, metal chelation
4-Hydroxy-3-nitroso-1-NS Acid 3682-32-4 4-OH, 3-NO, 1-SO3H Dye intermediate
1,5-Naphthalenedisulfonic Acid 60223-95-2 1,5-SO3H Catalysis, surfactants
PAQ - 2,7-SO3H, pyridyl-azo Metal detection (Cu²⁺, Co²⁺)

Table 2: Analytical Performance in Redox Assays

Compound Molar Absorptivity (L/cm·mol) Detection Limit (Fe²⁺) Interference Notes Reference
Nitroso R Salt 1.77 × 10⁴ (730 nm) 0.1 µM Ascorbic acid interferes
DPPH Radical 1.2 × 10⁴ (517 nm) 5 µM Requires organic solvents
ABTS•+ 3.6 × 10⁴ (734 nm) 0.5 µM Less affected by sugars

Research Findings and Divergences

  • Antioxidant Assays: Nitroso R Salt-based FRAP assays correlate strongly with total polyphenol content (r = 0.916) and DPPH results, but ascorbic acid causes overestimation .
  • Synthetic Routes : Derivatives like 3-hydroxy-4-((1-hydroxynaphthalen-2-yl)diazenyl)naphthalene-1-sulfonic acid are synthesized similarly but exhibit distinct spectral properties due to substituent variations .
  • Catalytic Efficiency: While 1,5-naphthalenedisulfonic acid matches sulfuric acid in phenol liquefaction, Nitroso R Salt is unsuitable due to redox side reactions .

Biological Activity

2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso- (CAS No. 525-05-3) is a sulfonated aromatic compound with significant applications in the dye industry and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for research and industry.

Chemical Structure and Properties

The compound has the molecular formula C_{10}H_{7}N_{O}_{8}S_{2} and features two sulfonic acid groups and one nitroso group attached to a naphthalene ring. Its structural characteristics contribute to its solubility and reactivity in various chemical environments.

The biological activity of 2,7-naphthalenedisulfonic acid, 3-hydroxy-4-nitroso- is primarily attributed to its ability to interact with biological macromolecules. The sulfonate groups facilitate binding through electrostatic interactions, while the nitroso group may participate in redox reactions affecting cellular pathways.

Key Mechanisms:

  • Protein Binding: The compound can bind to proteins, potentially altering their function.
  • Nucleic Acid Interaction: It may interact with DNA or RNA, influencing gene expression or stability.
  • Reactive Oxygen Species (ROS) Generation: The nitroso group can generate ROS, leading to oxidative stress in cells.

Case Studies

  • Dye Toxicity Studies: Research has indicated that compounds similar to 2,7-naphthalenedisulfonic acid may exhibit cytotoxic effects in various cell lines. For example, studies on azo dyes have shown that exposure can lead to genotoxic effects due to DNA binding and ROS generation.
  • Environmental Impact Assessments: Investigations into the environmental persistence of such compounds have highlighted their potential toxicity to aquatic life, suggesting that they may disrupt endocrine functions in fish and other organisms.

Applications in Industry

2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso- is primarily used as an intermediate in dye production. Its properties make it suitable for creating vibrant colors in textiles and paper products. Additionally, it serves as a precursor for optical brightening agents.

Table: Comparison of Biological Activities

CompoundBiological ActivityMechanism of Action
2,7-Naphthalenedisulfonic acidCytotoxicity in cell linesProtein binding, ROS generation
Trisodium 7-hydroxynaphthaleneStaining agent for proteinsBinding via sulfonate groups
Azo DyesGenotoxicityDNA binding, oxidative stress

Research Directions

Future research could focus on:

  • Pharmacological Potential: Investigating whether modifications to the compound can enhance its bioactivity for therapeutic applications.
  • Mechanistic Studies: Detailed studies on how this compound interacts with cellular pathways could elucidate its role in toxicity and potential therapeutic uses.
  • Synthesis of Derivatives: Exploring derivatives of this compound may lead to new materials with enhanced properties for industrial applications.

Q & A

Q. What are the key structural features of 3-hydroxy-4-nitroso-2,7-naphthalenedisulfonic acid, and how do they influence its reactivity?

The compound contains two sulfonic acid groups at positions 2 and 7, a hydroxyl group at position 3, and a nitroso group at position 3. The sulfonic acid groups enhance water solubility and enable salt formation (e.g., disodium salt), while the nitroso group facilitates redox reactions and coordination with metal ions. The hydroxyl group contributes to acidity and hydrogen bonding. Structural confirmation requires techniques like 1H NMR^1 \text{H NMR} (to identify aromatic protons) and IR spectroscopy (to detect -SO3_3H and -NO stretches) .

Q. What synthetic routes are commonly used to prepare this compound, and what are their limitations?

The compound is synthesized via sulfonation of naphthalene derivatives followed by nitrosation. A typical method involves:

Sulfonation of 2-naphthol with concentrated sulfuric acid to introduce sulfonic acid groups.

Controlled nitrosation using sodium nitrite under acidic conditions to install the nitroso group.
Key challenges include avoiding over-nitrosation and ensuring regioselectivity. Reaction monitoring via TLC (silica gel, ethanol/water mobile phase) is critical to isolate intermediates .

Q. How can this compound be quantified in complex matrices (e.g., biological samples)?

Solid-phase extraction (SPE) coupled with HPLC-MS/MS is recommended. For example:

  • SPE : Use C18 cartridges to preconcentrate the compound from urine or serum.
  • HPLC : A reverse-phase C18 column with a gradient of methanol/0.1% formic acid.
  • MS/MS : Monitor the [M–2H]2^{2-} ion (m/z 249.1) for quantification. Validate with deuterated internal standards to correct for matrix effects .

Advanced Research Questions

Q. How does the orientation of the nitroso group affect coordination chemistry with transition metals?

The nitroso group (-NO) can bind to metals in η1^1 (monodentate) or η2^2 (bidentate) modes, depending on pH and metal ion charge. For example:

  • With Fe2+^{2+}, it forms a stable 1:1 complex at pH 3–5, detectable via UV-Vis (λmax=520nm\lambda_{\text{max}} = 520 \, \text{nm}).
  • With La3+^{3+} or Pr3+^{3+}, it acts as a bridging ligand, forming polynuclear complexes. Use Job’s method (continuous variation) to determine stoichiometry .

Q. What strategies mitigate data contradictions arising from isomerism or impurities in synthesized batches?

  • Isomer Separation : Employ ion-pair chromatography (e.g., tetrabutylammonium bromide as ion-pair reagent) to resolve positional isomers.
  • Purity Assessment : Combine elemental analysis (C, H, N, S) with 13C NMR^{13} \text{C NMR} to detect trace impurities (e.g., unreacted sulfonic acid precursors).
  • Batch Consistency : Standardize nitrosation time (30–45 min at 0–5°C) to minimize byproducts like 4-nitro derivatives .

Q. How can this compound serve as a precursor for synthesizing azo dyes with tailored optical properties?

The nitroso group can be reduced to an amine (-NH2_2), which undergoes diazotization and coupling with aromatic amines/phenols. For example:

Reduce nitroso to amine using SnCl2_2/HCl.

Diazotize with NaNO2_2/H2_2SO4_4 at 0°C.

Couple with β-naphthol to form a tris-azo dye (λmax>600nm\lambda_{\text{max}} > 600 \, \text{nm}). Adjust substituents (e.g., sulfonic acid groups) to enhance water solubility and bathochromic shifts .

Q. What are the mechanistic implications of its role in oxidative stress biomarker analysis?

The compound’s redox-active nitroso group can interfere with assays for nitrative stress biomarkers (e.g., 3-nitrotyrosine). To address this:

  • Selective Derivatization : Use 2,4-dinitrophenylhydrazine (DNPH) to derivatize carbonyl-containing biomarkers first, minimizing cross-reactivity.
  • Validation : Spike recovery experiments in synthetic urine with/without the compound to quantify interference thresholds .

Methodological Notes

  • Storage : Store as disodium salt in amber vials at 4°C to prevent photodegradation of the nitroso group .
  • Safety : Use PPE (gloves, goggles) due to sulfonic acid’s corrosive nature. Neutralize waste with NaHCO3_3 before disposal .

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